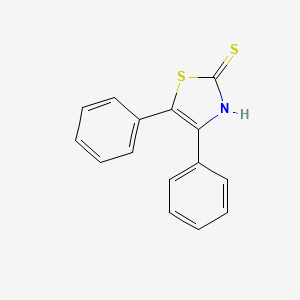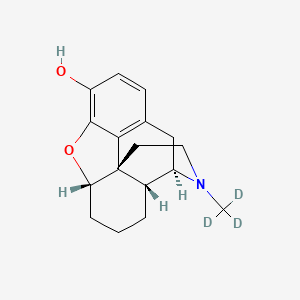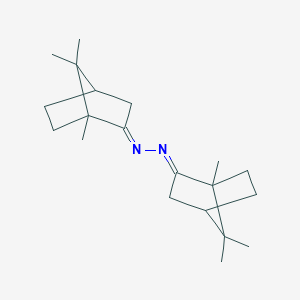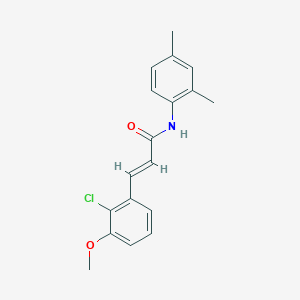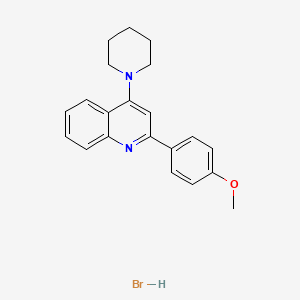
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinoline ring with a 4-methoxyphenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidinyl group.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, or other advanced techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and piperidinyl groups, resulting in different biological activities.
4-(1-Piperidinyl)quinoline: Lacks the methoxy group, leading to variations in its chemical reactivity and biological effects.
2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group, affecting its overall properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline hydrobromide is unique due to the presence of both the 4-methoxyphenyl and piperidinyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in various scientific research applications.
Eigenschaften
CAS-Nummer |
853349-67-4 |
|---|---|
Molekularformel |
C21H23BrN2O |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2O.BrH/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20;/h3-4,7-12,15H,2,5-6,13-14H2,1H3;1H |
InChI-Schlüssel |
DYHUCJCTTFBQQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
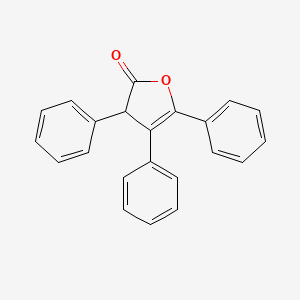
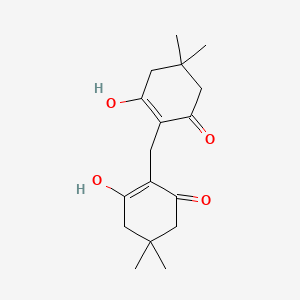

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
